(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride
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Description
The compound (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride is a derivative of amino acids, which are fundamental building blocks of proteins. The specific stereochemistry of this compound, indicated by the (2S,3R) configuration, suggests that it has a particular three-dimensional arrangement that could be critical for its biological activity or its role as an intermediate in chemical syntheses.
Synthesis Analysis
The synthesis of related benzyl derivatives of amino alcohols has been described in the literature. For instance, the treatment of (S)-(+)- and (R)-(-)-2-aminobutan-1-ol with sodium hydride followed by benzyl chloride or a substituted benzyl halide can yield O-benzyl bases in high yields . These bases have been recommended for the large-scale resolution of racemic acids, which is a process that separates enantiomers from a racemic mixture. Although the exact synthesis of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride is not detailed in the provided papers, similar methods could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of a closely related compound, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, has been determined by X-ray crystallography . This technique allows for the precise determination of the stereochemistry and confirmation of the configuration of amino acids and their derivatives. The X-ray analysis of the hydrobromide of its methyl ester provided clear evidence for the (2S,3R)-configuration . This information is crucial for understanding the three-dimensional structure of the compound, which in turn influences its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactions involving benzyl derivatives of amino alcohols are not explicitly detailed in the provided papers. However, the synthesis of these compounds typically involves nucleophilic substitution reactions where the amino group of the amino alcohol attacks an electrophilic carbon atom, such as the one present in benzyl chloride . The resulting O-benzyl bases can then be used in further chemical transformations, such as the resolution of racemic acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride are not directly reported in the provided papers. However, the properties of similar compounds can be inferred. For example, the melting point of the hydrobromide of the methyl ester of a related compound was reported to be 172-173°C . The solubility, stability, and reactivity of these compounds would be influenced by their functional groups, such as the benzyl group and the hydroxyl group, as well as their stereochemistry.
Scientific Research Applications
Enzymatic and Biomimetic Studies : A study focused on the enzymatic mechanism of O-atom transfer to a benzylic C-H bond promoted by Dopamine β-Hydroxylase (DBH) and its biomimetic models, demonstrating the potential of related compounds in studying the stereochemistry of O-atom transfer reactions. This has implications for understanding enzymatic reactions and designing biomimetic compounds for research and therapeutic purposes (Blain et al., 2002).
Drug Metabolism and Conjugation : Another area of interest is the study of drug conjugation, particularly glucuronidation, as a phase 2 reaction in drug metabolism. This is crucial for the development of drugs and understanding their metabolism within the body. Although not directly about (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride, this research provides insights into the importance of studying drug metabolism for pharmaceutical development (Dutton, 1978).
Pharmacological Applications : Research into compounds like sodium oxybate (GHB) showcases the therapeutic potential of chemical compounds in treating conditions such as narcolepsy and alcohol withdrawal syndrome. This suggests that compounds with specific stereochemical configurations, similar to (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride, could have significant pharmacological applications (Busardò et al., 2015).
properties
IUPAC Name |
benzyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZGTFSDZJVMSD-SCYNACPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584170 |
Source
|
Record name | Benzyl L-threoninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride | |
CAS RN |
33645-24-8 |
Source
|
Record name | Benzyl L-threoninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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